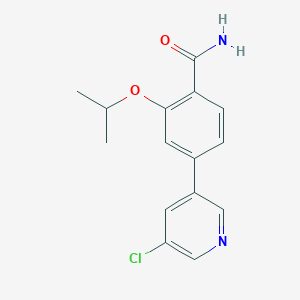
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the tetrachlorophenyl precursor, followed by the introduction of hydroxyl and iodine groups through controlled reactions. The final step involves the formation of the inner salt and disodium salt, which stabilizes the compound.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactivity and ability to introduce halogen atoms into target molecules.
Biology
In biological research, it serves as a probe for studying enzyme activities and protein interactions, thanks to its fluorescent properties.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound’s halogen atoms and hydroxyl groups enable it to form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-bis(diethylamino)xanthylium perchlorate
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt
Uniqueness
Compared to similar compounds, Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is unique due to its specific combination of halogen atoms and hydroxyl groups, which confer distinct reactivity and applications. Its disodium salt form also enhances its solubility and stability, making it more suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C20H2Cl4I4NaO5- |
|---|---|
Molekulargewicht |
994.6 g/mol |
IUPAC-Name |
sodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;/h1-2,29H,(H,31,32);/q;+1/p-2 |
InChI-Schlüssel |
UGBBGRBSCHOXSE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)


![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
